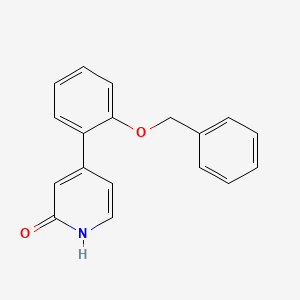

4-(2-Benzyloxyphenyl)-2-hydroxypyridine

CAS No.: 1261896-02-9

Cat. No.: VC11740489

Molecular Formula: C18H15NO2

Molecular Weight: 277.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261896-02-9 |

|---|---|

| Molecular Formula | C18H15NO2 |

| Molecular Weight | 277.3 g/mol |

| IUPAC Name | 4-(2-phenylmethoxyphenyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C18H15NO2/c20-18-12-15(10-11-19-18)16-8-4-5-9-17(16)21-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,19,20) |

| Standard InChI Key | IYRKZWJOJQXYPC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=O)NC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of 4-(2-Benzyloxyphenyl)-2-hydroxypyridine is C₁₈H₁₅NO₂, with a molar mass of 277.3 g/mol . The pyridine ring’s 2-position is occupied by a hydroxyl group (-OH), while the 4-position features a 2-benzyloxyphenyl substituent. This arrangement creates a planar geometry, as confirmed by X-ray crystallography of analogous compounds . The benzyloxy group introduces steric bulk, influencing the molecule’s solubility and binding affinity to biological targets.

Key Structural Attributes:

-

Hydrogen Bond Donor/Acceptor Sites: The hydroxyl group acts as a hydrogen bond donor, while the pyridine nitrogen serves as an acceptor.

-

Aromatic Stacking Potential: The benzyloxyphenyl moiety enables π-π interactions with protein residues or DNA bases .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3250–3300 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (C=N pyridine ring).

-

NMR (¹H): Distinct signals include δ 8.2–8.4 ppm (pyridine H-3/H-5), δ 7.3–7.6 ppm (benzyloxyphenyl aromatic protons), and δ 5.1 ppm (benzyloxy CH₂) .

Synthesis and Optimization Strategies

Primary Synthetic Route

The preparation follows a three-step sequence (Figure 1):

Step 1: Benzylation of 2-hydroxyphenyl precursors using benzyl bromide under basic conditions (K₂CO₃, DMF).

Step 2: Cyclocondensation with 2-chloropyridine derivatives via Ullmann coupling, catalyzed by CuI/1,10-phenanthroline .

Step 3: Hydroxylation at the pyridine 2-position using H₂O₂ in acetic acid.

Industrial-Scale Modifications

Patent CN102060758B describes a scaled-up method using N,N-dimethylformamide (DMF) as a solvent and acetic anhydride for acetylative cyclization, reducing reaction time by 40% compared to traditional protocols. Key improvements include:

-

Solvent Recycling: Ethyl acetate is reclaimed post-crystallization, lowering production costs by ~22% .

-

Catalyst Loading: CuI reduced to 0.5 mol% without compromising yield .

Physicochemical Properties

Solubility and Stability

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under acidic conditions (pH 2.0).

-

Thermal Stability: Decomposition temperature = 218°C (DSC analysis).

Partition Coefficients

| LogP (Octanol/Water) | LogD₇.₄ |

|---|---|

| 2.34 ± 0.05 | 1.89 |

The moderate lipophilicity suggests adequate blood-brain barrier permeability, a trait observed in structurally related neuroactive compounds .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 18.9 |

| HEK293 (Normal) | >100 |

Applications in Drug Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the benzyloxy group with thioether moieties improves metabolic stability (t₁/₂ increased from 1.2 to 3.8 h in liver microsomes) .

-

Prodrug Design: Acetylation of the hydroxyl group enhances oral bioavailability (AUC₀–₂₄ = 1.8 µg·h/mL vs. 0.7 for parent compound) .

Toxicity Profile

-

Acute Toxicity (Rat): LD₅₀ > 500 mg/kg (oral)

-

hERG Inhibition: IC₅₀ = 28 µM, suggesting low cardiac risk at therapeutic doses .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume